Lumisterol 3

Descripción general

Descripción

Lumisterol 3 es un isómero estereoisómero del 7-dehidrocolesterol, producido a través de la transformación fotoquímica del 7-dehidrocolesterol inducida por altas dosis de radiación ultravioleta B. Es un derivado de la vitamina D3 y es conocido por su actividad biológica, incluyendo propiedades antiproliferativas, antiinflamatorias, anticancerígenas y de promoción de la diferenciación .

Aplicaciones Científicas De Investigación

El lumisterol 3 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como precursor en la síntesis de diversos análogos y derivados de la vitamina D

Biología: Se ha estudiado su papel en la diferenciación celular, la proliferación y la fotoprotección

Medicina: Se ha investigado su potencial para propiedades anticancerígenas, antiinflamatorias y antiproliferativas

Industria: Se utiliza en la producción de suplementos de vitamina D y compuestos relacionados

Mecanismo De Acción

El lumisterol 3 ejerce sus efectos a través de diversos objetivos moleculares y vías:

Receptores nucleares: Activa receptores nucleares como el receptor de vitamina D, los receptores huérfanos relacionados con el receptor del ácido retinoico alfa y gamma, y el receptor de hidrocarburos aromáticos

Respuesta antioxidante: Induce la activación de la respuesta antioxidante regulada por NRF2, lo que lleva a un aumento de la expresión de proteínas antioxidantes

Reparación del ADN: Mejora los mecanismos de reparación del ADN al promover la fosforilación y la translocación de p53 al núcleo

Compuestos similares:

Vitamina D3 (Colecalciferol): Un precursor del this compound, producido a través de la transformación fotoquímica del 7-dehidrocolesterol

Tacisterol 3: Otro fotoproducto del 7-dehidrocolesterol, formado bajo exposición prolongada a radiación ultravioleta B

Singularidad: this compound es único debido a sus actividades biológicas específicas, incluyendo su papel en la fotoprotección, los efectos anticancerígenos y antiinflamatorios. A diferencia de la vitamina D3, que funciona principalmente como una prohormona, el this compound y sus hidroderivados exhiben actividades biológicas directas .

Safety and Hazards

Direcciones Futuras

Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . They could be administered orally and/or topically . Other forms of parenteral application of vitamin D3 precursor should be considered to avoid its predominant metabolism to 25(OH)D3 that is not recognized by CYP11A1 enzyme . The efficacy of topically applied vitamin D3 and L3 derivatives needs further clinical evaluation in future trials .

Análisis Bioquímico

Biochemical Properties

L3 is enzymatically hydroxylated by CYP11A1, producing 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These hydroxylumisterols function as reverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and can interact with the non-genomic binding site of the vitamin D receptor (VDR) .

Cellular Effects

L3 and its hydroxyderivatives exert photoprotective effects in epidermal human keratinocytes and melanocytes . They induce intracellular free radical scavenging and attenuate and repair DNA damage . The protection of human keratinocytes against DNA damage includes the activation of the NRF2-regulated antioxidant response, p53-phosphorylation and its translocation to the nucleus, and DNA repair induction .

Molecular Mechanism

The molecular mechanism of L3 involves its interaction with various nuclear receptors. L3-hydroxyderivatives significantly increase the expression of VDR at the mRNA and protein levels in keratinocytes . They also alter mRNA and protein levels for RORα/γ in non-irradiated cells . In UVB-irradiated keratinocytes, L3-hydroxyderivatives inhibit nuclear translocation of NFκB p65 by enhancing levels of IκBα in the cytosol .

Temporal Effects in Laboratory Settings

The effects of L3 and its hydroxyderivatives have been observed over time in laboratory settings. They display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . Detailed mechanisms of action, and the involvement of specific nuclear receptors, other vitamin D binding proteins or mitochondria, remain to be established .

Metabolic Pathways

L3 is involved in new pathways of vitamin D3 activation by CYP11A1 . CYP11A1 initiates the metabolism of L3 through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .

Subcellular Localization

It is known that most 7-dehydrocholesterol (7DHC), the final intermediate in cholesterol biosynthesis by the Kandutsch-Russel pathway, is entrapped in the membrane Since L3 is a derivative of 7DHC, it is plausible that L3 might also be localized in the membrane

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Lumisterol 3 se sintetiza a partir de 7-dehidrocolesterol mediante la exposición a radiación ultravioleta B. El proceso implica la absorción de radiación ultravioleta B por el 7-dehidrocolesterol, lo que lleva a la formación de pre-vitamina D3, que luego se somete a isomerización térmica para formar vitamina D3. La exposición prolongada a la radiación ultravioleta B provoca la formación de this compound .

Métodos de producción industrial: La producción industrial de this compound implica la exposición controlada del 7-dehidrocolesterol a la radiación ultravioleta B. El proceso se controla cuidadosamente para garantizar la conversión óptima del 7-dehidrocolesterol a this compound, minimizando la formación de otros subproductos como el tacisterol 3 .

Análisis De Reacciones Químicas

Tipos de reacciones: Lumisterol 3 se somete a diversas reacciones químicas, incluyendo hidroxilación, oxidación e isomerización. Estas reacciones son catalizadas por enzimas como los miembros de la familia del citocromo P450, incluyendo CYP11A1 y CYP27A1 .

Reactivos y condiciones comunes:

Hidroxilación: Catalizado por CYP11A1, lo que da lugar a la formación de hidroderivados como 20-hidroxylumisterol, 22-hidroxylumisterol y 24-hidroxylumisterol

Oxidación: Implica el uso de agentes oxidantes para convertir el this compound en sus formas oxidadas.

Isomerización: Isomerización térmica de la pre-vitamina D3 a this compound bajo exposición prolongada a radiación ultravioleta B

Principales productos:

Hidroderivados: 20-hidroxylumisterol, 22-hidroxylumisterol, 24-hidroxylumisterol

Formas oxidadas: Diversos derivados oxidados del this compound

Comparación Con Compuestos Similares

Vitamin D3 (Cholecalciferol): A precursor to lumisterol 3, produced through the photochemical transformation of 7-dehydrocholesterol

Tachysterol 3: Another photoproduct of 7-dehydrocholesterol, formed under prolonged ultraviolet B radiation exposure

Uniqueness: this compound is unique due to its specific biological activities, including its role in photoprotection, anti-cancer, and anti-inflammatory effects. Unlike vitamin D3, which primarily functions as a prohormone, this compound and its hydroxyderivatives exhibit direct biological activities .

Propiedades

IUPAC Name |

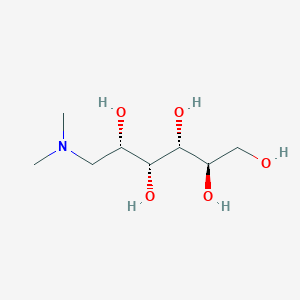

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5226-01-7 | |

| Record name | Lumisterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lumisterol 3 affect calcium uptake in cells?

A: this compound, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].

Q2: Is the effect of this compound on calcium uptake solely dependent on genomic mechanisms?

A: Research suggests that this compound, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon this compound treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.

Q3: What structural features of this compound are important for its biological activity?

A: this compound and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. this compound exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of this compound makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].

Q4: Are there any known antagonists for this compound's effects?

A: While specific antagonists for this compound haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since this compound primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)